N-(2-phenylethyl)but-3-en-1-amine
Description
Contextualization within Modern Organic Synthesis and Amine Chemistry
In modern organic synthesis, amines are a crucial class of compounds, frequently serving as key intermediates in the creation of pharmaceuticals, agrochemicals, and materials. The N-alkylation of amines is a fundamental transformation for preparing secondary and tertiary amines. acs.org Methods such as reductive amination, where an amine reacts with a carbonyl compound, are common strategies. evitachem.com
The N-(2-phenylethyl)but-3-en-1-amine structure contains two key functional groups for synthetic chemists: the secondary amine and the terminal alkene (the but-3-en-1-yl group). The amine functionality allows for a variety of reactions, including acylation, alkylation, and the formation of salts. acs.org The terminal alkene provides a reactive site for transformations such as hydrogenation, hydroboration-oxidation, and polymerization. Compounds featuring both amine and alkene moieties, known as allylamines, are valuable precursors in organic synthesis. For instance, related chiral allylamines are utilized as building blocks for more intricate organic molecules.
Foundational Principles of Phenethylamine (B48288) Chemistry Relevant to this compound
This compound is a substituted phenethylamine. Phenethylamine itself is an organic compound consisting of a phenyl group attached to a two-carbon chain terminating in an amino group. wikipedia.orgnih.gov This structural motif is the backbone for a vast class of compounds known as substituted phenethylamines, which are formed by replacing one or more hydrogen atoms on the core structure with other substituents. wikipedia.org
The phenethylamine scaffold is of great importance in medicinal chemistry as it is found in a variety of endogenous catecholamines like dopamine (B1211576) and norepinephrine, as well as in numerous naturally occurring alkaloids and synthetic compounds. mdpi.com The addition of substituents to the phenethylamine core can significantly alter the compound's chemical properties and biological interactions. mdpi.comgoogle.com In this compound, the key substitution is on the nitrogen atom, creating a secondary amine with a butenyl chain. This modification distinguishes it from the primary amine of phenethylamine and introduces the reactive alkene functionality.
Table 1: Physicochemical Properties of Phenethylamine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁N | nih.gov |
| Molecular Weight | 121.18 g/mol | nih.gov |
| Boiling Point | 195 °C | wikipedia.org |
| Density | 0.964 g/ml | wikipedia.org |
Scope and Significance of Academic Inquiry into this compound
While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the significance of such a compound can be inferred from studies on analogous structures. Academic inquiry into molecules with similar functional arrangements typically centers on their utility as synthetic intermediates.
For example, related N-substituted phenethylamines are precursors in the synthesis of various complex molecules, including pharmaceutical agents. ljmu.ac.uknih.gov The synthesis of fentanyl analogs, for instance, often involves the N-alkylation of a piperidine (B6355638) derivative with a phenylethyl group. ljmu.ac.uknih.gov Similarly, butenylamine derivatives like N-Benzylbut-3-en-1-amine are listed as organic building blocks in chemical catalogs, highlighting their role as starting materials for more complex structures. bldpharm.com
Research into this compound could therefore explore its application in the following areas:
Asymmetric Synthesis: The alkene group could be used to introduce new stereocenters, and the amine could be used to direct these reactions.
Synthesis of Heterocyclic Compounds: The bifunctional nature of the molecule makes it a potential precursor for synthesizing nitrogen-containing heterocyclic rings through intramolecular cyclization reactions.
Medicinal Chemistry Scaffolds: It could serve as a fragment or starting material for the development of new chemical entities, leveraging the well-established importance of the phenethylamine core. mdpi.com Research on N-(2-phenylethyl)nitroaniline derivatives as precursors for other agents demonstrates this approach. researchgate.net
The synthesis of this compound itself would likely involve standard synthetic methodologies such as the reductive amination of but-3-en-1-al with 2-phenylethanamine or the alkylation of 2-phenylethanamine with a 4-halobut-1-ene.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenethylamine |
| N-Benzylbut-3-en-1-amine |
| Dopamine |
| Norepinephrine |
| Fentanyl |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)but-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLQOUGTTNYEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Phenylethyl but 3 En 1 Amine and Its Structural Analogs
Carbon-Nitrogen Bond Formation Strategies Applicable to N-(2-phenylethyl)but-3-en-1-amine Synthesis
The construction of the this compound framework can be achieved through several established carbon-nitrogen bond-forming reactions. These methods offer reliable pathways to the target molecule and its structural variants.
Reductive Amination of Carbonyl Precursors with Amine Moieties
Reductive amination stands as a versatile and widely employed method for the synthesis of secondary and tertiary amines. researchgate.netmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, this would entail the reaction of but-3-enal with 2-phenylethylamine.
The process is typically carried out in a one-pot fashion, offering high atom economy. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comlibretexts.org The latter is particularly useful as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over transition metal catalysts like palladium on carbon (Pd/C) or nickel is also a highly effective and environmentally benign approach. organic-chemistry.orgd-nb.info The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially when dealing with substrates containing other reducible functional groups. organic-chemistry.org For instance, a cobalt catalyst supported on N-doped amorphous carbon has shown high activity and selectivity in the reductive amination of various ketones and aldehydes under mild conditions. d-nb.info
| Carbonyl Precursor | Amine Moiety | Reducing Agent/Catalyst | Product |
| But-3-enal | 2-Phenylethylamine | NaBH₃CN or H₂/Pd/C | This compound |
| Phenyl-2-propanone | Ammonia (B1221849) | H₂/Ni | Amphetamine |
This table illustrates the general principle of reductive amination for amine synthesis.
Direct Alkylation of Amines and Related Transformations
The direct alkylation of a primary amine with an alkyl halide, a classic method known as the Hofmann alkylation, represents another route to secondary amines. libretexts.orgacs.org In the context of synthesizing this compound, this would involve the reaction of 2-phenylethylamine with a but-3-enyl halide, such as 4-bromobut-1-ene.
However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.org Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired secondary amine. The use of a large excess of the primary amine can favor mono-alkylation.
Recent advancements have focused on developing more selective and efficient alkylation protocols. For instance, iridium-catalyzed N-alkylation of amines using alcohols as alkylating agents has been reported as a clean and efficient method. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
| Amine | Alkylating Agent | Catalyst/Conditions | Product |
| 2-Phenylethylamine | 4-Bromobut-1-ene | Base | This compound |
| Tryptamine | Alcohols | Iridium catalyst | N-alkylated tryptamines |
| Aniline | Hexyl bromide | Reline (DES) | N-Hexylaniline |
This table provides examples of direct alkylation methods for amine synthesis.
Intermolecular Hydroamination of Olefinic and Alkyne Substrates
Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, presents a highly atom-economical route to amines. nih.govacs.org For the synthesis of this compound, this would ideally involve the direct addition of 2-phenylethylamine to butadiene. However, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and preventing competing side reactions can be challenging. acs.orgacs.org
Transition metal catalysts, including those based on palladium, rhodium, and iridium, have been extensively studied for this transformation. acs.org For example, palladium-catalyzed hydroamination of vinylarenes with anilines has been shown to proceed efficiently. acs.org The choice of ligand is often crucial in determining the outcome of the reaction, including the enantioselectivity in asymmetric variants. acs.org While the intermolecular hydroamination of simple alkenes with alkylamines remains a challenge, significant progress has been made, particularly with activated alkenes like vinylarenes. acs.org Base-catalyzed hydroamination has also been explored, with alkali metal derivatives promoting the nucleophilic attack of the amine on the alkene. acs.org
Multicomponent Reaction (MCR) Approaches for Diversified Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. frontiersin.orgacs.orgmdpi.com These reactions are powerful tools for the rapid generation of libraries of structurally diverse amines.
Mechanistic Pathways in MCRs Incorporating Amine Components
The mechanisms of MCRs involving amines are often complex, with multiple competing and consecutive reaction pathways. mdpi.com A common feature is the in situ formation of reactive intermediates, such as imines or enamines, from the condensation of an amine and a carbonyl compound. acs.orgorganic-chemistry.org These intermediates then participate in subsequent bond-forming events with other components.
For example, in a three-component reaction for secondary amine synthesis, an imine can be generated in situ from an aldehyde and a primary amine. rsc.orgfrontiersin.org This imine can then be attacked by a nucleophile, such as an alkyl radical generated from an alkyl iodide under photocatalytic conditions. frontiersin.orgacs.org The mechanistic pathway can be influenced by various factors, including the nature of the substrates, the catalyst, and the reaction conditions. mdpi.com Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding and optimizing these complex transformations. core.ac.uk
Catalyst Screening and Condition Optimization for Selective Product Formation
The success of an MCR often hinges on the careful selection and optimization of the catalyst and reaction conditions to favor the desired reaction pathway and suppress side reactions. organic-chemistry.orgbeilstein-journals.org A wide range of catalysts, including metal complexes, organocatalysts, and even dual catalyst systems, have been employed in MCRs for amine synthesis. frontiersin.orgmdpi.com
For instance, in the visible-light-mediated three-component synthesis of secondary amines, manganese carbonyl (Mn₂(CO)₁₀) has been used as an inexpensive and readily available catalyst. rsc.orgfrontiersin.org Catalyst screening is a critical step in developing a new MCR, where different catalysts are evaluated for their ability to promote the desired transformation with high yield and selectivity. researchgate.net Optimization of reaction parameters such as solvent, temperature, and reactant stoichiometry is also essential for achieving optimal results. researchgate.net The use of deep eutectic solvents (DESs) as both solvent and catalyst has also been explored as a green alternative for N-alkylation reactions. mdpi.com
| MCR Type | Components | Catalyst | Product Type |
| Carbonyl Alkylative Amination | Aldehyde, Amine, Hydrocarbon | Photocatalyst (Tetrabutylammonium decatungstate) | α-Branched Tertiary and Secondary Amines |
| Petasis Reaction | Sulfonamide/Amide, Aldehyde, Alkyltrifluoroborate | Iridium Photocatalyst | α-Substituted Secondary Sulfonamides/Amides |
| A³ Coupling | Aldehyde, Amine, Alkyne | Gold Catalyst | Propargyl Amines |
This table showcases examples of multicomponent reactions for the synthesis of diverse amine structures.
Reductive Transformations of Amide Functionalities to Target Amines
The conversion of amides to amines is a fundamental transformation in organic synthesis. Due to the high stability of the amide bond, this conversion often requires potent reducing agents or activation methods.
One-pot procedures for the reduction of amides to amines are highly desirable as they offer increased efficiency by minimizing intermediate isolation and purification steps. Several methodologies have been developed that could be adapted for the synthesis of this compound from a suitable amide precursor, such as N-(2-phenylethyl)but-3-enamide.
A common strategy involves the activation of the amide carbonyl group to facilitate hydride attack. For instance, triflic anhydride (B1165640) (Tf₂O) can be used to activate secondary amides, which are then reduced by a mild reducing agent like sodium borohydride (NaBH₄) or triethylsilane (Et₃SiH). nih.govrsc.org This approach is advantageous due to its operational simplicity and broad substrate scope. rsc.org The reaction proceeds through the formation of a highly reactive imidoyl triflate intermediate, which is readily reduced to the corresponding amine.
Another effective one-pot method utilizes a combination of an iridium catalyst, such as [Ir(COE)₂Cl]₂, and a hydrosilane reductant like diethylsilane. dicp.ac.cn This system allows for the reduction of secondary amides under mild conditions. The mechanism is thought to involve the formation of an N,O-silylacetal intermediate. dicp.ac.cn
Furthermore, metal-free catalytic protocols have emerged as an attractive alternative. For example, a combination of tetrabutylammonium (B224687) difluorotriphenylsilicate and a silane (B1218182) can generate a highly reactive hydrosilicate species capable of reducing amides to amines at room temperature. rsc.org This method boasts operational simplicity and good yields. rsc.org
The choice of reducing system depends on the specific substrate and the presence of other functional groups. For the synthesis of this compound, a method that is tolerant of the terminal alkene functionality would be crucial. The table below summarizes various one-pot reductive amination protocols applicable to secondary amides.
| Activating/Catalytic System | Reductant | Key Features |
| Triflic Anhydride (Tf₂O) | Sodium Borohydride (NaBH₄) | Expeditious, practical, and offers a simple workup. rsc.org |
| Triflic Anhydride (Tf₂O) | Triethylsilane (Et₃SiH) | Mild reduction, tolerant of various functional groups. rsc.org |
| [Ir(COE)₂Cl]₂ | Diethylsilane | High efficiency and functional group tolerance. dicp.ac.cn |
| Tetrabutylammonium difluorotriphenylsilicate | Silanes | Metal-free, mild conditions, and operational simplicity. rsc.org |
Enantioselective Synthesis of Chiral this compound Analogs
The development of synthetic routes to chiral amines is of paramount importance due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov For chiral analogs of this compound, where the stereocenter is at the α-position to the nitrogen atom, asymmetric hydrogenation of a corresponding imine intermediate is a powerful and direct strategy. nih.gov
The enantioselective hydrogenation of prochiral imines is a highly atom-economical method for producing chiral amines. nih.gov This approach involves the formation of an imine from a suitable ketone and phenethylamine (B48288), followed by asymmetric reduction using a chiral catalyst. For the synthesis of a chiral analog of this compound, the key intermediate would be an N-(2-phenylethyl)alkenyl imine.
Transition metal catalysts, particularly those based on iridium, rhodium, and nickel, have been extensively developed for this purpose. nih.govresearchgate.net These catalysts, when combined with chiral ligands, can achieve high levels of enantioselectivity. For instance, iridium complexes with chiral phosphine-oxazoline (PHOX) ligands have shown effectiveness in the asymmetric hydrogenation of N-aryl imines. acs.org Similarly, rhodium catalysts paired with chiral diphosphine ligands like DuPhos are well-established for the asymmetric hydrogenation of enamides, a related class of substrates. acs.org
Recent advancements have also highlighted the potential of iron-catalyzed asymmetric hydroboration of N-alkyl imines, offering a more sustainable approach using an earth-abundant metal. nih.gov These reactions can provide access to a wide range of α-chiral amines with excellent enantioselectivities. nih.gov
The success of the asymmetric hydrogenation is highly dependent on the structure of the imine substrate, the choice of the metal catalyst, and the chiral ligand. The table below presents examples of catalyst systems used for the asymmetric hydrogenation of imines.
| Metal | Chiral Ligand Type | Substrate Type | Reference |
| Iridium | Phosphine-Oxazoline (PHOX) | N-Aryl Imines | acs.org |
| Rhodium | Diphosphine (e.g., DuPhos) | Enamides | acs.org |
| Iron | Bis(oxazolinylmethylidene)isoindoline | N-Alkyl Imines | nih.gov |
| Nickel | QuinoxP* | N-Sulfonyl Imines | researchgate.net |
The rational design of chiral catalysts and ligands is crucial for achieving high enantioselectivity in asymmetric hydrogenation. The complexity of the catalytic process often necessitates a combination of empirical screening and rational design based on mechanistic understanding. nih.gov
The design of chiral ligands often revolves around creating a well-defined chiral pocket around the metal center. This steric environment forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product. C₂-symmetric ligands, where a twofold axis of rotation relates the two coordinating groups, have been particularly successful because they reduce the number of possible diastereomeric transition states. nih.gov
Modern approaches to catalyst design increasingly employ computational methods, such as density functional theory (DFT), to model transition states and predict enantioselectivity. mdpi.com This allows for a more rational approach to ligand modification and optimization. For example, the electronic properties of the ligand can be tuned to influence the reactivity of the metal center, while steric modifications can refine the shape of the chiral pocket. nih.gov
The development of modular ligands, where different components can be easily varied, has also been a significant advance. This modularity allows for the rapid generation of a library of ligands for screening in a particular reaction. The PHOX ligands are a prime example of a modular ligand class, where both the phosphine (B1218219) and the oxazoline (B21484) components can be readily modified. nih.gov The interplay between the electronic and steric effects of these components is key to their success in a variety of asymmetric transformations.
Mechanistic Organic Chemistry of N 2 Phenylethyl but 3 En 1 Amine Reactions
Detailed Reaction Mechanism Elucidation
The reactions of N-(2-phenylethyl)but-3-en-1-amine are characterized by a series of well-defined mechanistic steps, primarily centered around the nucleophilic character of the secondary amine.
Nucleophilic Addition Pathways: Imine and Enamine Formation
The nucleophilic addition of amines to carbonyl compounds is a cornerstone of organic synthesis, leading to the formation of imines and enamines. libretexts.orglibretexts.org While primary amines react with aldehydes and ketones to form imines, secondary amines like this compound react to form enamines. libretexts.orgwikipedia.org
The generally accepted mechanism for enamine formation from a secondary amine and a carbonyl compound proceeds through several key steps. libretexts.orglibretexts.org It begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. libretexts.org A subsequent proton transfer from the nitrogen to the oxygen atom results in a neutral carbinolamine. libretexts.orglibretexts.org The carbinolamine's hydroxyl group is then protonated in an acidic medium, converting it into a good leaving group (water). libretexts.org Elimination of water leads to the formation of an iminium ion. libretexts.orglibretexts.org Since the nitrogen in the iminium ion formed from a secondary amine lacks a proton, a proton is instead removed from an adjacent carbon atom to yield the final enamine product. libretexts.org
The formation of enamines is a reversible process. wikipedia.org The reaction is typically catalyzed by acid, but can also proceed without a catalyst if the amine is sufficiently basic. wikipedia.org
Proton Transfer Dynamics and pH Dependence in Amine Reactions
Proton transfer is a critical and often rate-determining step in many reactions involving amines. The dynamics of these transfers are intricately linked to the pH of the reaction medium. libretexts.orglibretexts.org The formation of both imines and enamines exhibits a strong dependence on pH. libretexts.orgunizin.org
The rate of these reactions is typically slow at both very low and very high pH. libretexts.org At high pH, there is insufficient acid to protonate the carbinolamine intermediate, which is necessary to make the hydroxyl group a good leaving group. libretexts.org Conversely, at very low pH, the amine nucleophile is extensively protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. libretexts.org Consequently, the maximum reaction rate is achieved at a weakly acidic pH, generally in the range of 4 to 5. libretexts.orgunizin.org This optimal pH represents a compromise, ensuring that a sufficient concentration of the amine is in its unprotonated, nucleophilic form while also having enough acid to catalyze the dehydration step. libretexts.org The specific optimal pH can vary depending on the reactants involved. libretexts.org
The protonation state of amino acid side chains in proteins, which is crucial for many biological processes, is also governed by pH-dependent proton exchange dynamics. nih.gov Studies have shown that proton transfer rates are significantly influenced by the pKa of the ionizable group and the nature of the proton donor and acceptor. nih.gov
Regioselectivity and Stereochemical Control in C-N Bond Construction
The construction of carbon-nitrogen (C-N) bonds with control over regioselectivity and stereochemistry is a major focus in organic synthesis. In the context of this compound, the presence of the butenyl group introduces possibilities for various regioselective and stereoselective transformations.
Transition metal-catalyzed reactions are powerful tools for achieving such control. For instance, palladium-catalyzed C-H amination reactions have been developed to construct N-functionalized molecules. acs.org These reactions can proceed via various mechanisms, often involving organometallic intermediates where the metal center plays a crucial role in dictating the regioselectivity and stereochemistry of the C-N bond formation. acs.org Similarly, copper-catalyzed hydroamination reactions of allylic amines can lead to the formation of 1,2-diamines with high stereoselectivity, where the chiral ligand on the metal catalyst directs the stereochemical outcome. rsc.org
In the absence of a catalyst, the inherent reactivity of the starting materials dictates the regioselectivity. For example, in the conjugate addition of amines to activated alkynes, the regioselectivity of the attack (1,2- vs. 1,4-addition) is influenced by the nature of the activating group on the alkyne. acs.org For this compound, the butenyl double bond could potentially participate in intramolecular reactions, leading to cyclic products with specific stereochemistry. The stereochemical outcome of such reactions can often be predicted and controlled by understanding the transition state geometries, which are influenced by steric and electronic factors. beilstein-journals.org
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the reactions of this compound, several key intermediates play pivotal roles.
Iminium Ions and Carbinolamines
As previously discussed, carbinolamines and iminium ions are crucial intermediates in the formation of enamines from secondary amines and carbonyl compounds. libretexts.orglibretexts.org A carbinolamine is formed through the initial nucleophilic addition of the amine to the carbonyl group followed by a proton transfer. libretexts.orglibretexts.org This intermediate is generally unstable and cannot be isolated but exists in equilibrium with the starting materials and subsequent intermediates. mnstate.edu
The protonation of the carbinolamine's hydroxyl group leads to its elimination as water and the formation of a resonance-stabilized iminium ion. libretexts.org Iminium ions are key electrophilic intermediates that can undergo further reactions. In the case of enamine formation from a secondary amine, the iminium ion is deprotonated at an adjacent carbon to yield the final product. libretexts.org The formation of iminium ions can also be achieved through the oxidation of tertiary amines, which can then react with nucleophiles in Mannich-type reactions. nih.gov
Organometallic Intermediates in Catalyzed Processes
In transition metal-catalyzed reactions, organometallic intermediates are central to the catalytic cycle and dictate the reaction's outcome. For C-N bond-forming reactions involving amines, a variety of organometallic intermediates have been proposed and, in some cases, isolated and characterized.
Palladium-catalyzed reactions, for example, often involve the formation of palladium-amine complexes. rsc.org In C-H amination reactions, high-valent palladium intermediates, such as Pd(IV), have been proposed to facilitate the C-N bond-forming reductive elimination step. acs.org The nature of the ligands coordinated to the palladium center significantly influences the stability and reactivity of these intermediates, thereby affecting the efficiency and selectivity of the reaction. acs.org
Similarly, copper-catalyzed reactions can proceed through various copper-containing intermediates. In the hydroamination of allylic amines, the catalytic cycle may involve the coordination of the amine and the alkene to the copper center, followed by nucleophilic attack and subsequent protonation or reductive elimination to form the product and regenerate the catalyst. rsc.org The use of chiral ligands in these systems allows for the formation of enantiomerically enriched products by controlling the stereochemistry of the key bond-forming steps within the organometallic intermediate. rsc.org Scandium-based catalysts have also been shown to form terminal imido complexes that can catalyze reactions like hydrosilylation. acs.org
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetic and thermodynamic feasibility of reactions involving this compound is governed by several key factors inherent to its structure and the reaction conditions. As a secondary amine, its reactivity is influenced by the steric hindrance around the nitrogen atom, the nucleophilicity of the nitrogen lone pair, and the nature of the electrophile it reacts with.
Research into the synthesis of carbamates from amines and dialkyl carbonates provides insight into the kinetic and thermodynamic preferences of closely related structures, such as (2-phenylethyl)amine. In competitive reactions, the choice of carbonate and the presence of a catalyst or base significantly influence the reaction rate and product distribution. For instance, when (2-phenylethyl)amine is reacted with various unsymmetrical carbonates in the presence of a catalyst like zinc acetate, the reaction rate is affected by the steric bulk of the carbonate's alkyl group. thieme-connect.comresearchgate.net A study showed that the reaction with tert-butyl methyl carbonate is slower than with other carbonates, an observation attributed to the steric effect of the bulky tert-butyl group. thieme-connect.comresearchgate.net
The use of a strong base, such as potassium tert-butoxide (t-BuOK), can accelerate these reactions. thieme-connect.comresearchgate.net For example, in a competitive reaction between (2-phenylethyl)amine and dibutylamine (B89481) with dimethyl carbonate in the presence of t-BuOK, 49% of the secondary amine was converted to the corresponding carbamate (B1207046) within two hours at 60°C. thieme-connect.com This indicates that under basic conditions, steric hindrance is less of an impediment to carbamate formation. thieme-connect.com
Table 1: Competitive Reaction of (2-phenylethyl)amine with Symmetrical Carbonates in the Presence of a Catalyst Reaction conditions: MeOCO2Me (2 equiv), ROCO2R (2 equiv), Ph(CH2)2NH2 (1 equiv), Zn(OAc)2 (0.05 equiv), 60 °C, 48 h.
| R in ROCO2R | Conversion (%) | Selectivity for Phenylethyl Methyl Carbamate (%) | Selectivity for Phenylethyl Alkyl Carbamate (%) |
| n-Octyl | 100 | 55.7 | 44.3 |
| i-Propyl | 100 | 68.2 | 31.8 |
| t-Butyl | No Reaction | - | - |
| Data sourced from Synlett, 2010. thieme-connect.comresearchgate.net |
Analysis of Competitive Reactions and Byproduct Formation (e.g., Overalkylation)
A significant challenge in the synthesis and reaction of amines is the prevalence of competitive reactions and the formation of byproducts. For secondary amines like this compound, direct alkylation is particularly susceptible to overalkylation, leading to the formation of tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. acs.orgmasterorganicchemistry.com
This tendency for overalkylation can be described as a "runaway train" reaction. masterorganicchemistry.com The initial alkylation of a primary amine produces a secondary amine. This product is often more nucleophilic than the starting amine, causing it to react faster with the remaining alkylating agent. masterorganicchemistry.comlibretexts.org This pattern continues, with the tertiary amine product also being nucleophilic and capable of further reaction to form a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com This results in a mixture of products that can be difficult and costly to separate. acs.org While the direct alkylation of amines has been a known process for over a century, achieving selective monoalkylation remains a significant synthetic challenge. acs.org
The use of a large excess of the amine can favor the formation of the desired mono-alkylation product, but this is not always a practical or economical solution. libretexts.orgacs.org Even with careful control of reaction time and temperature, preventing overalkylation can be difficult. acs.org
Another potential side reaction, particularly when using phenethyl halides as alkylating agents, is elimination. The halide can be eliminated to form styrene (B11656) as a byproduct, which competes with the desired N-alkylation. thieme-connect.de
Strategies to mitigate these competitive reactions often involve the use of protecting groups. A protecting group, such as a carbamate (e.g., Boc or Cbz), can be installed on the amine nitrogen to render it non-nucleophilic. masterorganicchemistry.com After the desired reaction on another part of the molecule is complete, the protecting group can be removed under specific conditions to regenerate the amine. masterorganicchemistry.com Alternative synthetic routes, such as reductive amination or methods utilizing specific catalysts, have also been developed to achieve more selective N-alkylation and avoid the issue of overalkylation. masterorganicchemistry.comacs.org For instance, copper-promoted cross-coupling of anilines with alkylboronic acids has been shown to be an effective method for N-monoalkylation, although byproduct formation can still occur with certain substrates. thieme-connect.de
Table 2: Products of Amine Alkylation
| Starting Amine | Alkylating Agent | Possible Products |
| Primary Amine (RNH₂) | R'-X | Secondary Amine (RNHR'), Tertiary Amine (RN(R')₂), Quaternary Ammonium Salt (RN(R')₃⁺X⁻) |
| Secondary Amine (R₂NH) | R'-X | Tertiary Amine (R₂NR'), Quaternary Ammonium Salt (R₂N(R')₂⁺X⁻) |
| Tertiary Amine (R₃N) | R'-X | Quaternary Ammonium Salt (R₃NR'⁺X⁻) |
Advanced Computational Chemistry and Theoretical Studies on N 2 Phenylethyl but 3 En 1 Amine Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern mechanistic organic chemistry. nrel.govrsc.org These methods allow for the precise calculation of molecular geometries, reaction energies, and the properties of transient species like transition states, offering a predictive lens into reaction feasibility and selectivity. rsc.org
The study of reaction mechanisms hinges on identifying and characterizing the transition state (TS), the highest energy point along a reaction coordinate. For reactions involving N-(2-phenylethyl)but-3-en-1-amine, such as elimination or addition reactions, computational methods can map the entire potential energy surface.
Kinetic isotope effect studies on related systems, like 2-phenylethyl derivatives, have been used to probe the nature of transition states in E2 elimination reactions. cdnsciencepub.com For example, the reactions of 2-phenylethyldimethylanilinium salts with ethoxide revealed a 'central' transition state with some carbanionic character, meaning that the Cβ-H and Cα-N bond cleavages are partially advanced. cdnsciencepub.com It was observed that changes in the leaving group primarily affect the transition state structure in a direction perpendicular to the reaction coordinate, and as the leaving group becomes "poorer" (less able to leave), the transition state shifts towards a more E1cb-like character. cdnsciencepub.com
For a hypothetical intramolecular cyclization or rearrangement of this compound, computational modeling could identify the relevant transition states. The proposed mechanism for a nih.govmdpi.com-proton shift in similar N-phenylethylamine derivatives suggests that the reaction proceeds through a specific transition state that minimizes steric repulsion between substituents. beilstein-journals.org The stability of a transition state can also be influenced by non-covalent interactions, such as hydrogen bonding, which can lower the activation energy barrier. acs.org Mapping the reaction coordinate involves calculating the energy of the system as it evolves from reactant to product, providing a detailed profile of the energy barriers that govern the reaction kinetics.
Table 1: Theoretical Approaches for Transition State Analysis
| Computational Method | Basis Set | Objective | Key Findings for Related Systems |
|---|---|---|---|
| Density Functional Theory (DFT) | Varies (e.g., 6-31G*) | Locate and characterize transition state geometries and frequencies. | Identification of specific transition state geometries (e.g., TS1 vs. TS2) to explain stereoselectivity. beilstein-journals.org |
| Intrinsic Reaction Coordinate (IRC) | Varies (e.g., 6-31G*) | Confirm that a located TS connects the intended reactant and product. | Mapping the minimum energy path from the transition state to the reactant and product wells. |
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide a wealth of data on electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting how this compound will interact with other reagents.
Methods like DFT using functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are commonly employed to compute the optimized molecular geometry and various electronic properties. nrel.govnih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the HOMO would likely be localized on the nitrogen lone pair and the π-systems of the phenyl ring and the butenyl group, indicating these are the primary sites for electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this amine, the MEP would show a negative potential around the nitrogen atom and the π-clouds, and positive potentials around the amine and aliphatic hydrogens.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net It can quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals.
Table 2: Calculated Electronic Properties for a Hypothetical this compound System *
| Property | Predicted Value/Region | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | ~ 0.5 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | ~ 6.5 eV | Relates to chemical reactivity and kinetic stability. |
| MEP Negative Region | Nitrogen atom, Phenyl ring, C=C double bond | Sites for electrophilic attack. |
| MEP Positive Region | Amine proton (N-H), Aliphatic protons (C-H) | Sites for nucleophilic attack or deprotonation. |
Values are illustrative and based on typical calculations for similar organic molecules.
Molecular Dynamics Simulations to Understand Amine Reactivity
While quantum mechanics excels at describing electronic structure and individual reaction steps, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govrsc.org MD simulations model the movements of atoms and molecules over time by integrating Newton's equations of motion, providing a dynamic picture of molecular interactions, conformational changes, and solvent effects. nih.govulisboa.pt
For this compound, MD simulations can be used to:
Explore Conformational Space: The flexibility of the ethyl and butenyl chains allows the molecule to adopt numerous conformations. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them, which is critical for understanding its interaction with other molecules, such as biological receptors.
Simulate Solvent Effects: The behavior and reactivity of the amine can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules, allowing for the study of solvation shells, hydrogen bonding dynamics, and the solvent's role in stabilizing or destabilizing reactants, products, and transition states.
Investigate Reaction Dynamics: Using advanced quantum mechanics/molecular mechanics (QM/MM) methods, a small, reactive part of the system (e.g., the amine and a reactant) can be treated with high-level quantum chemistry, while the surrounding environment (e.g., solvent) is treated with a more computationally efficient classical force field. nih.gov This approach, known as reactive molecular dynamics, can simulate the entire process of a chemical reaction, including bond breaking and formation, providing insights that are inaccessible to static quantum calculations alone. chemrxiv.orgmdpi.com
Theoretical Prediction of Spectroscopic Parameters for Structural Validation
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the synthesized structure. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment. nih.gov
Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies and intensities for FT-IR and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., N-H stretch, C=C stretch, aromatic C-H bend). Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups and vibrational motions within the molecule. researchgate.net
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. researchgate.net This can help identify the electronic transitions responsible for the molecule's absorption of UV or visible light, typically involving π → π* transitions within the phenyl ring and the butenyl group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Functional Group | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| FT-IR | N-H stretch | ~3300-3400 cm⁻¹ |
| FT-IR | Aromatic C-H stretch | ~3000-3100 cm⁻¹ |
| FT-IR | Alkene C=C stretch | ~1640-1680 cm⁻¹ |
| ¹H NMR | -CH₂-CH₂-Ph | ~2.7-2.9 ppm |
| ¹H NMR | -CH=CH₂ | ~4.9-5.8 ppm |
| ¹³C NMR | C=C (alkene) | ~114-140 ppm |
| ¹³C NMR | C (aromatic) | ~126-140 ppm |
Predicted values are approximate and based on standard functional group ranges and calculations on similar structures.
Charge Transfer Phenomena in Phenylethylamine-derived Structures
Charge transfer (CT) is a fundamental process where an electron is transferred from a donor region to an acceptor region, either within the same molecule (intramolecular) or between different molecules (intermolecular). Phenylethylamine and its derivatives are known to participate in CT phenomena, which can be critical for their biological activity and chemical reactivity. nih.govnih.gov
Computational studies on 2-phenylethylamine (PEA) itself have revealed fascinating charge dynamics. Using coupled electron-nuclear dynamics simulations, it has been shown that upon ionization, a rapid oscillation of spin density—a form of charge migration—can occur between the nitrogen atom and the phenyl ring with a period of just 4 femtoseconds. nih.gov This ultrafast charge migration is followed by an effective charge transfer after about 30 femtoseconds, demonstrating a dynamic interplay between the amine and aromatic moieties. nih.gov
For this compound, similar CT processes are expected. The system contains two potential electron-donating groups (the amine and the phenyl ring) and two π-systems. The interaction between these components can lead to the formation of charge-transfer complexes with electron-accepting molecules. nih.govbinghamton.edu The formation of such a CT complex is thought to be a key feature in the interaction of some phenethylamine-based molecules with biological receptors. nih.gov Electrochemical studies also support the idea of charge transfer reactions occurring between phenylethylamine and its cationic form. researchgate.net Computational modeling can quantify the extent of charge transfer in different electronic states and provide a detailed picture of how the molecular structure facilitates these important electronic processes.
Advanced Spectroscopic Characterization Techniques Applied to N 2 Phenylethyl but 3 En 1 Amine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Mechanistic Probing
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of N-(2-phenylethyl)but-3-en-1-amine. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are influenced by the local electronic environment, allowing for the identification of the different carbon types (aromatic, aliphatic, and olefinic). For instance, the aromatic carbons of the phenylethyl group show characteristic shifts, as do the carbons of the butenyl group.
Detailed analysis of both ¹H and ¹³C NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can definitively confirm the structure and stereochemistry of the molecule. researchgate.net
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2-Phenylethylamine | ¹H | 7.20-7.35 | m | - |
| ¹H | 2.95 | t | 7.0 | |
| ¹H | 2.75 | t | 7.0 | |
| ¹³C | 139.5 | s | - | |
| ¹³C | 128.9 | d | - | |
| ¹³C | 128.4 | d | - | |
| ¹³C | 126.2 | d | - | |
| ¹³C | 43.5 | t | - | |
| ¹³C | 39.8 | t | - | |
| (R)-N-(1-Phenylethyl)but-3-en-1-amine | ¹H | 5.69–5.58 | m | - |
| ¹³C | 145.7 | - | - |
This table is for illustrative purposes and based on data for related compounds. chemicalbook.comchemicalbook.comnih.gov The exact chemical shifts for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental composition. savemyexams.com By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. savemyexams.com
Beyond molecular weight determination, HRMS provides crucial information about the fragmentation patterns of the molecule under ionization. The way the molecule breaks apart can reveal key structural features. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org In the case of this compound, fragmentation would also be expected to occur at the benzylic position and within the butenyl chain, providing further confirmation of the structure.
Table 2: Predicted Fragmentation Pattern for this compound Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry for amines. libretexts.orglibretexts.org Experimental data is required for confirmation.
| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| [M]+• | [C₁₂H₁₇N]+• | 175 | Molecular Ion |
| [M-CH₃]+ | [C₁₁H₁₄N]+ | 160 | Loss of a methyl radical |
| [M-C₂H₅]+ | [C₁₀H₁₂N]+ | 146 | Loss of an ethyl radical from butenyl chain |
| [C₈H₉]+ | [C₆H₅CH₂CH₂]+ | 105 | Benzylic cleavage |
| [C₄H₈N]+ | [CH₂(CH₂)₂CH=CH₂NH]+ | 70 | Alpha-cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bruker.com The resulting spectra serve as a unique "fingerprint" for this compound, allowing for its identification and the confirmation of specific functional groups. bruker.comifremer.fr
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch of the secondary amine will typically appear as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. docbrown.infomasterorganicchemistry.com The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching of the butenyl group is expected around 1640-1680 cm⁻¹, and the C-N stretching vibration will be present in the fingerprint region (1000-1300 cm⁻¹). ifremer.frdocbrown.infomasterorganicchemistry.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. bruker.com The C=C double bond in the butenyl group and the symmetric breathing mode of the phenyl ring are expected to give strong signals in the Raman spectrum. beilstein-journals.org The N≡N stretching vibration, if a diazonium salt derivative were to be synthesized, would also be readily observable in the Raman spectrum. ifremer.fr
Table 3: Expected Vibrational Frequencies for this compound Note: These are expected ranges based on typical functional group absorptions. ifremer.frdocbrown.infomasterorganicchemistry.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=C (alkene) | Stretch | 1640 - 1680 |
| C-N | Stretch | 1000 - 1300 |
| Aromatic C=C | Ring Stretch | ~1600, ~1475 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The absorption of UV light excites electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. This typically results in a strong absorption band in the UV region, often with fine vibrational structure. The butenyl group, being an isolated double bond, will have a weaker absorption at a shorter wavelength.
UV-Vis spectroscopy can also be a valuable tool for monitoring reactions involving this compound. Any modification to the chromophore, such as a reaction at the phenyl ring or conjugation with the butenyl group, will result in a shift in the absorption maximum (λ_max), allowing for the real-time tracking of the reaction progress.
Photoelectron Spectroscopy (PES) for Ionization Energy and Electronic State Characterization
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. rsc.org This technique can determine the ionization potentials of the different molecular orbitals in this compound.
In molecules containing both a phenyl ring and an amine group, such as the related compound 2-phenylethyl-N,N-dimethylamine (PENNA), PES studies have shown that ionization can occur from either the amine lone pair or the π-system of the phenyl ring. researchgate.net The resulting photoelectron spectrum would exhibit distinct bands corresponding to these different ionization events. Theoretical calculations can aid in the assignment of these bands and provide a deeper understanding of the electronic states of the resulting cation. researchgate.net Studies on N-heterocycles have shown that the ionization potential of amine nitrogens is generally higher than that of imine nitrogens. aps.org
Advanced Optical and Electronic Property Investigations (e.g., Fluorescence, CD Spectroscopy)
Given the chiral nature and the presence of a fluorophore (the phenyl group), advanced optical techniques can provide further insights into the properties of this compound.
Fluorescence Spectroscopy: While benzene (B151609) itself has a low fluorescence quantum yield, the phenylethyl moiety in this compound may exhibit fluorescence. The emission spectrum can be sensitive to the local environment and can be used to study interactions with other molecules. The synthesis of fluorescent derivatives can enhance these properties for applications in chiral recognition and sensing. metu.edu.trmdpi.com
Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it will exhibit circular dichroism, which is the differential absorption of left and right circularly polarized light. rsc.org The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the chiral center. nih.gov The electronic transitions of the phenyl chromophore will give rise to characteristic Cotton effects in the CD spectrum. cdnsciencepub.com Computational studies can be used to predict the CD spectrum and correlate it with the molecular conformation.
Chemical Transformations and Synthesis of N 2 Phenylethyl but 3 En 1 Amine Derivatives
Functionalization Reactions of the Alkenyl Moiety (e.g., Hydrofunctionalization, Cycloadditions)
The but-3-enyl group in N-(2-phenylethyl)but-3-en-1-amine offers a reactive site for various functionalization reactions. These transformations allow for the introduction of new atoms and functional groups, leading to a diverse range of molecular architectures.
Hydrofunctionalization: This class of reactions involves the addition of an H-X bond across the double bond. While specific examples for this compound are not extensively documented in the provided results, the general principles of alkene chemistry suggest that reactions such as hydroboration-oxidation would yield the corresponding terminal alcohol. Similarly, hydroamination or hydroalkoxylation could introduce additional amino or alkoxy groups, respectively.
Cycloadditions: These reactions are powerful tools for constructing cyclic systems.
Diels-Alder Reaction: The alkenyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. pageplace.de The reactivity of the double bond can be enhanced by converting the amine to an electron-withdrawing group, thereby lowering the energy of the LUMO of the dienophile. pageplace.de For example, phenyl vinyl sulphone, a synthetic equivalent for a terminal alkene, reacts readily with various dienes to form six-membered rings. pageplace.de
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent another pathway to form four-membered rings. acs.org These reactions typically involve the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene.
1,3-Dipolar Cycloadditions: Azomethine ylides, which are 1,3-dipoles, can react with the alkenyl group in a [3+2] cycloaddition to furnish five-membered nitrogen-containing heterocyclic rings (pyrrolidines). mdpi.com This type of reaction is highly regio- and stereoselective. mdpi.com
Derivatization of the Secondary Amine Group (e.g., Acylation, Sulfonylation, Further Alkylation, Schiff Base Formation)
The secondary amine in this compound is a nucleophilic center that readily undergoes a variety of derivatization reactions. researchgate.netgreyhoundchrom.com These modifications are crucial for altering the compound's properties and for synthesizing more complex molecules.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides converts the secondary amine into an amide. For instance, N-acylation is a key step in the synthesis of various biologically active compounds. wikipedia.org The resulting N-acyl derivatives can exhibit different chemical reactivity; for example, the formation of an N-acyliminium ion can facilitate Pictet-Spengler cyclization under milder conditions than the non-acylated counterpart. wikipedia.org
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords sulfonamides. google.com This functional group can serve as a protecting group for the nitrogen atom and can influence the biological activity of the molecule. google.com
Further Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. thieme-connect.de This reaction is typically carried out in the presence of a non-nucleophilic base to prevent the formation of quaternary ammonium (B1175870) salts. thieme-connect.de Reductive amination provides another route for N-alkylation.
Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of iminium ions, which are key intermediates in various transformations, including the Pictet-Spengler reaction. wikipedia.org
A summary of representative derivatization reactions of the secondary amine group is presented in the table below.
| Reagent/Reaction Type | Functional Group Formed | Significance |
| Acid Chloride/Anhydride (B1165640) | Amide | Alters electronic properties, can facilitate further reactions |
| Sulfonyl Chloride | Sulfonamide | Protection of the amine, potential for biological activity |
| Alkyl Halide | Tertiary Amine | Increases steric bulk, modifies basicity |
| Aldehyde/Ketone | Iminium Ion (intermediate) | Key for cyclization reactions like Pictet-Spengler |
Intramolecular Cyclization Reactions to Form Heterocyclic Frameworks
Intramolecular cyclization of this compound derivatives is a powerful strategy for the synthesis of various heterocyclic frameworks, which are prevalent in natural products and pharmaceuticals.
One of the most notable examples is the Pictet-Spengler reaction . wikipedia.orgnih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring to form a new six-membered ring. wikipedia.org In the case of this compound derivatives, prior functionalization of the butenyl moiety to an aldehyde, or reaction with a suitable aldehyde, would be necessary to initiate the Pictet-Spengler cascade. The nucleophilicity of the aromatic ring plays a crucial role, with electron-rich systems like indoles and pyrroles reacting under milder conditions than less nucleophilic rings like benzene (B151609). wikipedia.org
The use of N-acyliminium ions, generated from the corresponding N-acylated derivatives, can significantly enhance the electrophilicity of the cyclizing species, allowing the reaction to proceed under milder conditions and with a broader range of aromatic systems. wikipedia.org
Other intramolecular cyclization strategies could involve radical cyclizations onto the aromatic ring or transition-metal-catalyzed processes. For instance, palladium-catalyzed intramolecular C-H activation and subsequent annulation have been employed to construct heterocyclic systems from related arylethylamine derivatives.
Modifications and Substitutions on the Phenylethyl Substructure
The phenylethyl group of this compound can be modified to influence the steric and electronic properties of the molecule.
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents at the ortho, meta, or para positions. The directing effects of the ethylamine (B1201723) side chain would need to be considered.
Synthesis of Analogs with Substituted Phenyl Rings: A more versatile approach is to synthesize analogs starting from substituted phenethylamines. For example, using a (4-methoxyphenyl)ethylamine as a starting material would introduce a methoxy (B1213986) group on the phenyl ring. nih.gov This allows for the systematic exploration of the effects of substituents on the properties and reactivity of the final compound.
The table below provides examples of substituted phenylethylamine precursors that could be used to synthesize analogs of this compound.
| Precursor | Resulting Substituent on Phenyl Ring |
| (4-Methoxyphenyl)ethylamine | 4-Methoxy |
| (4-Chlorophenyl)ethylamine | 4-Chloro |
| (p-Tolyl)ethylamine | 4-Methyl |
Synthesis of Labeled Analogs for Mechanistic or Application-Oriented Research
Isotopically labeled analogs of this compound are invaluable tools for a variety of research applications, including mechanistic studies of chemical reactions and metabolic profiling.
Deuterium (B1214612) Labeling: Deuterium (²H or D) is a stable isotope of hydrogen that is commonly used as a tracer. medchemexpress.com Deuterated analogs can be synthesized by using deuterated reagents at specific steps of the synthesis. For example, reduction of a carbonyl group with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce deuterium at the corresponding carbon atom. rsc.org The use of deuterated solvents can also lead to deuterium incorporation. acs.org The synthesis of regioselectively deuterium-labeled analogs of 1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine has been reported to help identify isobaric product ions in mass spectrometry. researchgate.net
Carbon-13 Labeling: Carbon-13 (¹³C) is another stable isotope that is useful for NMR spectroscopic studies and as a tracer. ¹³C-labeled compounds can be synthesized using starting materials enriched with ¹³C at specific positions.
Radioisotope Labeling: For applications such as positron emission tomography (PET) imaging or radioligand binding assays, analogs can be labeled with radioisotopes like carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H). The synthesis of these radiolabeled compounds requires specialized techniques and facilities due to the short half-lives of the isotopes and the need for radiation safety.
The synthesis of labeled analogs allows for the elucidation of reaction mechanisms by tracking the fate of the labeled atoms. In biological studies, they can be used to follow the absorption, distribution, metabolism, and excretion of the compound.
Catalysis in the Synthesis and Reactions of N 2 Phenylethyl but 3 En 1 Amine
Transition Metal-Catalyzed Processes
Transition metal catalysts are powerful tools for the synthesis of amines, including homoallylic amines like N-(2-phenylethyl)but-3-en-1-amine. Both homogeneous and heterogeneous systems have been developed, leveraging the unique properties of metals such as palladium, rhodium, iridium, nickel, and copper.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. The synthesis of homoallylic amines can be achieved through several transition metal-catalyzed reactions. researchgate.net
One prominent method is the hydroamination of dienes. For instance, rhodium(I) complexes with carbodicarbene-based pincer ligands have been shown to catalyze the intermolecular hydroamination of 1,3-dienes with various amines, producing allylic amines with high site selectivity. organic-chemistry.org This methodology could be adapted for the synthesis of this compound by reacting phenylethylamine with 1,3-butadiene. Similarly, nickel-catalyzed hydroamination of 1,3-dienes using hydroxylamines has been demonstrated to produce α-substituted chiral allylamines with excellent regio- and enantioselectivity. dicp.ac.cn
Palladium catalysts are also extensively used. For example, the palladium-catalyzed hydroamination of 1,3-dienes can proceed via a Pd(0)/Pd(II) cycle to yield allylic amines. researchgate.net Iridium complexes, both cationic and neutral, are known to catalyze both allylic amination and hydroamination of allylic acetates, with the outcome depending on the nature of the catalyst. nih.gov Copper-catalyzed asymmetric hydroamination of alkenes represents another viable route. acs.org
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is another powerful approach for the N-alkylation of amines with alcohols, catalyzed by metals like ruthenium and iridium. nih.govorganic-chemistry.orgrsc.org In a potential synthesis of the target molecule, phenylethylamine could be reacted with but-3-en-1-ol in the presence of a suitable ruthenium or iridium catalyst.
The following table summarizes various homogeneous catalytic systems applicable to the synthesis of homoallylic amines.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rh(I)/Carbodicarbene | Hydroamination | 1,3-Dienes, Amines | High site selectivity for allylic amines. organic-chemistry.org |
| Ni/SKP Ligand | Hydroamination | 1,3-Dienes, Hydroxylamines | Enantioselective 1,4-hydroamination. dicp.ac.cn |
| [Ir(coe)₂Cl]₂/DTBM-Segphos | Hydroamination | Bicyclic Alkenes, Anilines | High yield and enantioselectivity. acs.org |
| Pd(OAc)₂/DPPF/TfOH | Hydroamination | Vinyl Arenes, Anilines | Markovnikov-selective addition. acs.org |
| [Ru(p-cymene)Cl₂]₂/Phosphine (B1218219) | N-Alkylation | Alcohols, Amines | "Borrowing hydrogen" mechanism. rsc.org |
| Cyclometalated Iridium Complex | N-Alkylation | Alcohols, Amines | High activity in aqueous media. nih.gov |
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling. researchgate.net The synthesis of amines via heterogeneous catalysis often involves the reaction of alcohols or carbonyl compounds with amines over solid catalysts.
For the synthesis of this compound, a potential heterogeneous catalytic route would be the reductive amination of but-3-enal with phenylethylamine over a supported metal catalyst, such as palladium on carbon (Pd/C) or nickel on silica/alumina, under a hydrogen atmosphere.
Another approach is the direct amination of alcohols. For instance, terpene alcohols have been aminated using heterogeneous catalysts. researchgate.net This suggests that but-3-en-1-ol could potentially be reacted with phenylethylamine over a solid acid or metal catalyst to form the desired product. The interaction of the reactants with the catalyst surface is critical. The alcohol adsorbs onto an active site, undergoes dehydrogenation to an aldehyde intermediate, which then condenses with the amine to form an imine. Subsequent hydrogenation of the imine on the catalyst surface yields the final amine product.
The table below outlines some heterogeneous catalytic approaches relevant to amine synthesis.
| Catalyst | Reaction Type | Reactants | Product Type |
| Supported Metal (e.g., Pd/C, Ni/SiO₂) | Reductive Amination | Aldehyde/Ketone, Amine, H₂ | Saturated or Unsaturated Amine |
| Solid Acid/Metal Oxides | Direct Amination | Alcohol, Amine | Alkylated Amine |
| Iron Catalysts | Allylic Amination | Allyl Carbonates, Amines | Allylic Amines organic-chemistry.org |
Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov The synthesis of chiral homoallylic amines, including enantiomerically enriched this compound, can be achieved through organocatalytic methods. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org
One common approach is the asymmetric allylation of imines. Chiral Brønsted acids, such as phosphoric acids or disulfonimides, can activate imines towards nucleophilic attack by an allylating agent like allyltrimethylsilane (B147118) or allylboronates. beilstein-journals.org For example, a three-component coupling of an aldehyde, an amine (phenylethylamine), and an allylating agent in the presence of a chiral organocatalyst can provide direct access to chiral homoallylic amines. beilstein-journals.org
Biocatalysis, using enzymes to catalyze chemical transformations, offers unparalleled selectivity under mild conditions. While specific enzymes for the synthesis of this compound are not prominently reported, the general potential of enzymes like transaminases or imine reductases could be explored for the asymmetric synthesis of this and related amines.
The following table highlights some organocatalytic strategies for homoallylic amine synthesis.
| Catalyst Type | Reaction | Reactants | Key Outcome |
| Chiral Phosphoric Acid | Aza-Cope Rearrangement | Aldehyde, Allyl Amine | Chiral Homoallylic Amines beilstein-journals.org |
| Chiral Disulfonimide | Hosomi-Sakurai Reaction | Imine, Allyltrimethylsilane | Enantioenriched Homoallylic Amines beilstein-journals.org |
| Chiral 3,3'-Diaryl-BINOL | Allylation of Acylimines | Acylimine, Allylboronate | High Enantioselectivity beilstein-journals.org |
Role of Lewis Acid and Brønsted Acid/Base Catalysts
Lewis acids and Brønsted acids/bases play a crucial role in many reactions leading to the formation of this compound and its subsequent transformations.
Lewis acids can activate either the electrophile or the nucleophile in a reaction. In the context of synthesizing homoallylic amines, Lewis acids are often used to activate imines or their precursors towards nucleophilic attack by an allylating agent. thieme-connect.comsapub.orgresearchgate.net For instance, scandium triflate has been shown to catalyze the allylation of benzoylhydrazones with tetraallyltin (B1360086) in aqueous media to produce homoallylic amine derivatives. thieme-connect.com A dicationic Cp*Co(III) catalyst has been reported to act as a Lewis acid in promoting the allylation of aliphatic imines with terminal alkenes. oup.com
Brønsted acids are also widely employed, particularly in organocatalytic systems, to activate imines through protonation, thereby increasing their electrophilicity. beilstein-journals.org In some transition metal-catalyzed reactions, a Brønsted acid can act as a co-catalyst, for example, in the protonation of a dienyl substrate in palladium-catalyzed hydro-cyclization reactions. researchgate.net
Bases are often required in transition metal-catalyzed reactions, such as in the iridium-catalyzed hydroamination of bicyclic alkenes where a base like potassium bis(trimethylsilyl)amide is used. acs.org
The table below summarizes the roles of acid and base catalysts.
| Catalyst Type | Role | Example Reaction |
| Lewis Acid (e.g., Sc(OTf)₃, B(C₆F₅)₃) | Activation of Electrophile (Imine) | Allylation of Imines/Hydrazones thieme-connect.comnih.gov |
| Brønsted Acid (e.g., Chiral Phosphoric Acid) | Activation of Electrophile (Imine) | Organocatalytic Allylation beilstein-journals.org |
| Base (e.g., KHMDS, Cs₂CO₃) | Catalyst Regeneration/Activation | Ir-catalyzed Hydroamination nih.govacs.org |
Rational Design and Synthesis of Ligands for Enhanced Catalytic Activity and Selectivity (e.g., N-containing ligands, phosphine-amine ligands)
The performance of transition metal catalysts is highly dependent on the ligands coordinated to the metal center. The rational design and synthesis of ligands are therefore critical for achieving high catalytic activity and selectivity. For the synthesis of amines, N-containing ligands and phosphine-amine ligands are of particular importance.
Phosphine-amine ligands are a class of hemilabile ligands that can coordinate to a metal center through both the "hard" nitrogen and "soft" phosphorus atoms. This combination can stabilize different oxidation states of the metal and create a specific steric and electronic environment around the active site. Such ligands have been successfully applied in rhodium and iridium-catalyzed hydroamination reactions. bohrium.comrsc.org For example, iridium complexes with chiral amino-phosphine ligands have been used to catalyze the hydroamination of alkenes. rsc.org 3-Iminophosphine ligands have been used in palladium-catalyzed intermolecular hydroamination of allenes. acs.org
Nitrogen-containing ligands, such as those based on pyridine, imidazole, or bipyridine, are also widely used. The electronic properties and steric bulk of these ligands can be fine-tuned to control the outcome of the catalytic reaction. For instance, a tridentate carbodicarbene (CDC)-based pincer ligand has been shown to be effective in rhodium-catalyzed site-selective hydroamination of 1,3-dienes. organic-chemistry.org
The design of these ligands often involves creating a chiral backbone to induce enantioselectivity in the catalytic transformation, which is crucial for the synthesis of biologically active molecules.
| Ligand Type | Metal | Application | Advantage |
| Phosphine-Amine | Ir, Rh, Pd | Hydroamination bohrium.comrsc.orgacs.org | Hemilability, tunable steric/electronic properties. |
| Carbodicarbene Pincer | Rh | Hydroamination of Dienes organic-chemistry.org | High site selectivity. |
| Chiral Diphosphine (e.g., SKP) | Ni | Hydroamination of Dienes dicp.ac.cn | High enantioselectivity. |
| Biaryldialkylphosphine | Rh | Hydroamination of Alkenes acs.org | Formation of active π-arene complexes. |
Unraveling Catalytic Cycles and Active Species in Amine Transformations
Understanding the catalytic cycle and identifying the active catalytic species are fundamental to optimizing existing catalytic systems and designing new ones. For the synthesis of this compound and related compounds, several catalytic cycles have been proposed.
In the palladium-catalyzed hydroamination of 1,3-dienes, a plausible mechanism involves the formation of a π-allylpalladium intermediate. researchgate.net The reaction can be initiated by the protonation of a Pd(0)-diene complex, followed by nucleophilic attack of the amine on the allyl ligand.
For the iridium-catalyzed asymmetric hydroamination of bicyclic alkenes, the proposed catalytic cycle involves the oxidative addition of the amine to the iridium center to form a bis-amido-hydride complex. This is followed by migratory insertion of the alkene and reductive elimination of the product. berkeley.edu
In the nickel-catalyzed 1,4-hydroamination of 1,3-dienes, the proposed mechanism starts with the insertion of a nickel-hydride species into the diene to form a π-allyl-nickel(I) intermediate. Subsequent reaction with a hydroxylamine (B1172632) derivative leads to a high-valent Ni(III) species, which then undergoes reductive elimination to yield the product and regenerate a Ni(I) species. dicp.ac.cn
The "borrowing hydrogen" mechanism for N-alkylation of amines with alcohols typically involves the following steps:
Dehydrogenation of the alcohol by the metal catalyst to form an aldehyde and a metal-hydride species.
Condensation of the aldehyde with the amine to form an imine.
Reduction of the imine by the metal-hydride to yield the alkylated amine and regenerate the active catalyst. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis of N 2 Phenylethyl but 3 En 1 Amine
Maximizing Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Traditional methods for amine synthesis, like direct N-alkylation, often suffer from poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, which diminishes atom economy and necessitates costly separation processes. acs.org
Modern synthetic routes aim to improve this through highly selective, catalyzed reactions. For instance, transition-metal-catalyzed hydroamination, the direct addition of an amine to an alkene, represents a highly atom-economical route to secondary and tertiary amines. acs.org Another efficient method is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. d-nb.info
In the context of synthesizing structures similar to N-(2-phenylethyl)but-3-en-1-amine, enzymatic kinetic resolution has been shown to enhance both reaction yield and atom economy. nih.gov A biocatalytic approach using lipase (B570770) enzymes can achieve double kinetic resolution, engaging both enantiomers in a racemic mixture and thereby doubling the process's turnover number. nih.gov For example, the synthesis of chiral amines and alcohols using chiral organic carbonates as acyl donors under the catalysis of Novozym 435 (CALB) demonstrates high enantioselectivity (E > 200) and efficiency. nih.gov
| Reaction Type | Catalyst/Method | Key Features | Atom Economy Benefit |
| Reductive Amination | Iron or Cobalt Catalysts | Utilizes H₂ as a reducing agent and aqueous ammonia (B1221849) as a nitrogen source under mild conditions. d-nb.infod-nb.info | High selectivity for the primary amine, minimizing over-alkylation byproducts. d-nb.info |
| Hydroamination | Rhodium or Palladium Catalysts | Direct addition of an N-H bond across a C=C double bond. acs.org | 100% theoretical atom economy as all reactant atoms are incorporated into the product. acs.org |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | Double kinetic resolution using chiral acyl donors. nih.gov | Increases theoretical maximum yield from 50% to near 100% by utilizing both enantiomers. nih.gov |
| Selective N-monoalkylation | Cesium Hydroxide | Promotes selective reaction between a primary amine and an alkyl halide. organic-chemistry.org | High chemoselectivity prevents the formation of tertiary amine byproducts. organic-chemistry.orggoogle.com |
Development of Environmentally Benign Solvent Systems and Reaction Media (e.g., Aqueous, Solvent-Free, Ionic Liquids)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of amines in aqueous systems is an active area of research. For example, reductive aminations can be performed efficiently using ammonia dissolved in water as the nitrogen source, catalyzed by earth-abundant metals like cobalt or iron. d-nb.infod-nb.info A patented method describes the synthesis of aromatic amines in a concentrated aqueous solution of the amine itself, effectively using the reactant as the solvent medium. google.com Furthermore, enzymatic acetylations have been successfully performed in biphasic systems of water and ethyl acetate, which allows for easy separation and recycling of both the aqueous phase containing the biocatalyst and the organic solvent. rsc.org
Solvent-Free Synthesis: Eliminating the solvent entirely represents an optimal green chemistry approach. Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes accelerate reaction rates. The synthesis of amide analogs has been achieved under solvent-free conditions using infrared irradiation. researchgate.net Similarly, other heterocyclic compounds have been synthesized efficiently at room temperature without any solvent or catalyst. researchgate.net A specific patent for aromatic amine synthesis details a method where the aryl halide, an aqueous amine solution, and a copper catalyst are mixed directly without an additional organic solvent. google.com
Ionic Liquids (ILs): Ionic liquids are salts with low melting points (typically below 100 °C) that are considered potential green alternatives to volatile organic compounds due to their low vapor pressure. mdpi.com Phosphonium-based ILs have been shown to act as effective organocatalysts for the N-alkylation of primary aromatic amines with alkylene carbonates, proceeding under solventless conditions. rsc.org Amino acid-based ionic liquids (AA ILs) are particularly promising due to their potential biocompatibility and derivation from renewable resources. mdpi.comrsc.org They can be tailored for specific applications, although challenges related to cost and toxicity remain. mdpi.com
| Solvent System | Example Application in Amine Synthesis | Advantages |
| Aqueous | Reductive amination using aqueous ammonia. d-nb.infod-nb.info | Non-toxic, non-flammable, readily available. |
| Solvent-Free | Reaction of aryl halides with amines using a copper catalyst and no organic solvent. google.com | Eliminates solvent waste, simplifies work-up, potential for higher reaction rates. |
| Ionic Liquids | Phosphonium ILs as catalysts for N-alkylation. rsc.org | Low volatility, tunable properties, potential for catalyst recycling. jchemrev.com |
Catalyst Design for Recoverability and Reusability
The ability to recover and reuse a catalyst is paramount for sustainable industrial processes, as it lowers costs and reduces the environmental burden associated with catalyst synthesis and disposal of heavy metal waste.
Heterogeneous catalysts are advantageous because they exist in a different phase from the reactants and products, allowing for simple separation by filtration. researchgate.net Recent advancements include the development of cobalt and iron nanoparticles supported on N-doped silicon carbide for reductive aminations. These catalysts are robust, selective, and can be reused multiple times without significant loss of activity. d-nb.infod-nb.info Another approach is the microencapsulation of homogeneous catalysts, where metal complexes are physically entrapped within a polymer matrix. These "microencapsulated" catalysts often retain the high activity of their homogeneous counterparts while gaining the practical benefits of easy recovery and reuse. researchgate.net
Biocatalysts, such as immobilized enzymes, are also designed for reusability. For instance, MsAcT, an acyltransferase, has been immobilized and used in a packed-bed flow reactor for the continuous synthesis of amides. This system demonstrated excellent operational stability over extended periods, producing significant quantities of product with a small amount of enzyme, highlighting the process intensification and catalyst longevity. rsc.org
| Catalyst Type | Support/Immobilization Method | Example Reaction | Reusability |
| Cobalt Nanoparticles | N-doped Amorphous Carbon | Reductive amination of ketones/aldehydes. d-nb.info | Recovered by filtration and reused with minimal loss of activity. d-nb.info |
| Iron Complex | N-doped Silicon Carbide | Reductive amination of ketones/aldehydes. d-nb.info | Catalyst is easy to handle, selective, and reusable. d-nb.info |
| Palladium Complexes | Microencapsulation in Polymers | Coupling reactions. researchgate.net | Quantitatively recovered by simple filtration and reused. researchgate.net |
| Lipase (Novozym 435) | Immobilized on Acrylic Resin | Enzymatic kinetic resolution. nih.gov | Biocatalyst recyclability significantly decreases process costs. nih.gov |
Strategies for Waste Reduction and Byproduct Minimization
Effective waste reduction strategies are integral to green synthesis and often involve designing reactions that are highly selective and efficient. In amine synthesis, a common issue is overalkylation, which generates undesired tertiary amines and quaternary ammonium (B1175870) salts as byproducts. acs.org The use of specific reagents, such as cesium hydroxide, can promote highly selective mono-N-alkylation of primary amines, thus minimizing these waste streams. organic-chemistry.orggoogle.com
Domino or cascade reactions offer an elegant strategy for waste reduction by combining multiple synthetic steps into a single operation without isolating intermediates. This approach reduces the use of solvents, purification materials, and energy. For example, Pd-catalyzed carboamination reactions can generate two new bonds and up to two stereocenters in a single step to produce complex heterocyclic structures with excellent selectivity. nih.gov Another example is a Me3Al-mediated domino reaction that combines nucleophilic addition and intramolecular cyclization to construct substituted 1-aminoisoquinolines, increasing step economy and minimizing byproduct formation. beilstein-journals.org
Furthermore, implementing closed-loop systems where waste streams are recycled is a powerful strategy. In an enzymatic flow process for N-acetylation, the biphasic solvent system was designed for reuse; the aqueous phase containing unreacted amine could be recirculated, and the organic solvent could be recovered by evaporation, approaching an ultra-efficient, waste-free process. rsc.org
Future Research Directions and Emerging Areas in N 2 Phenylethyl but 3 En 1 Amine Chemistry
Development of Highly Selective and Efficient Novel Synthetic Pathways
The future of N-(2-phenylethyl)but-3-en-1-amine chemistry heavily relies on the development of innovative synthetic routes that offer high levels of selectivity (chemo-, regio-, and stereoselectivity) and efficiency. Current methods, while foundational, often present challenges in terms of atom economy, substrate scope, and the use of hazardous reagents.
Future research should prioritize the following:
Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure forms of this compound and its derivatives is a paramount objective. This will be crucial for applications in medicinal chemistry and materials science where chirality plays a critical role. For instance, employing chiral catalysts in hydrogenation or hydroamination reactions could provide direct access to specific stereoisomers. acs.orgnih.gov
Convergent Synthetic Strategies: Designing convergent synthetic plans where the phenylethyl and butenyl fragments are coupled in the later stages of the synthesis can lead to greater flexibility and efficiency. This approach allows for the independent synthesis and modification of each fragment before their final assembly.
Greener Synthetic Routes: A shift towards more environmentally benign synthetic methods is essential. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation. Biocatalysis and flow chemistry are promising avenues to explore for sustainable synthesis.
Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental for the rational design of improved synthetic methods and catalysts. An integrated approach that combines experimental studies with computational modeling will be instrumental in achieving this.
Key areas for investigation include:
Reaction Kinetics and Intermediates: Detailed kinetic studies, including the determination of reaction orders and activation parameters, can provide valuable insights into the rate-determining steps of reactions. diva-portal.org The identification and characterization of transient intermediates using spectroscopic techniques (e.g., in-situ NMR, IR) are also crucial.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediate structures. researchgate.netrsc.org These calculations can help to rationalize experimental observations, predict the stereochemical outcomes of reactions, and guide the design of new catalysts. For example, computational studies can elucidate the conformational preferences of the N-phenylethyl group, which can influence the stereoselectivity of reactions. beilstein-journals.org
Isotope Labeling Studies: The use of isotopically labeled substrates can provide definitive evidence for proposed reaction mechanisms, such as the nature of bond-breaking and bond-forming steps.
Discovery and Optimization of Advanced Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems will be a driving force in the future of this compound chemistry.
Future research should focus on:
Homogeneous Catalysis: The design and synthesis of novel transition metal complexes with tailored ligands can lead to catalysts with enhanced activity, selectivity, and stability. For example, iridium and rhodium complexes have shown promise in the N-alkylation of amines with alcohols and the asymmetric hydrogenation of imines. acs.orgresearchgate.net The development of bifunctional catalysts that can activate both the amine and the other reactant simultaneously is a particularly promising area. researchgate.net
Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts offers significant advantages in terms of process simplification and sustainability. This could involve immobilizing homogeneous catalysts on solid supports or developing novel solid catalysts with well-defined active sites.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity under mild reaction conditions. The screening and engineering of enzymes, such as transaminases or reductases, could provide highly efficient and sustainable routes to chiral this compound and its derivatives.
Exploration of New Chemical Transformations and Applications of the Amine Motif
The unique combination of functional groups in this compound opens up a vast landscape of potential chemical transformations and applications. The 2-phenethylamine scaffold itself is a well-established pharmacophore found in numerous biologically active molecules. mdpi.com
Future research directions include:
Novel Cyclization Reactions: The terminal alkene and the secondary amine functionalities provide an ideal platform for exploring a variety of intramolecular cyclization reactions to construct novel heterocyclic frameworks. These could include hydroaminations, aminoarylations, and other transition metal-catalyzed cyclizations. acs.org
Multicomponent Reactions: The development of multicomponent reactions involving this compound as a building block would enable the rapid and efficient synthesis of complex molecules from simple starting materials. rsc.org
Polymerization and Material Science: The vinyl group presents an opportunity for polymerization, leading to the synthesis of novel polymers with potentially interesting properties. The phenylethylamine moiety could impart specific functionalities to the resulting materials.
Medicinal Chemistry: The this compound scaffold could serve as a starting point for the synthesis of new drug candidates. The 2-phenethylamine core is a known privileged structure in medicinal chemistry, and the butenyl chain offers a handle for further derivatization to modulate pharmacological properties. mdpi.comnih.govmdpi.com
Scalable and Sustainable Manufacturing Technologies for this compound and its Analogs
For this compound and its derivatives to find widespread application, the development of scalable and sustainable manufacturing processes is crucial. This requires a shift from laboratory-scale synthesis to robust and economically viable industrial production.
Key areas for development include:
Process Optimization and Scale-Up: The optimization of reaction conditions, including temperature, pressure, catalyst loading, and reaction time, is essential for maximizing yield and throughput. acs.org The development of scalable purification methods is also critical.
Continuous Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages over traditional batch processes, including improved safety, better process control, and higher productivity. acs.org
Green Chemistry Principles: The integration of green chemistry principles throughout the manufacturing process is paramount. This includes minimizing the use of hazardous solvents and reagents, reducing energy consumption, and designing processes that generate minimal waste. rsc.org The use of catalytic processes, as opposed to stoichiometric reagents, is a key aspect of this approach. google.com
Q & A
Q. How can photostability be assessed under laboratory lighting conditions?
- Methodological Answer : Expose the compound to UV light (254 nm) and monitor degradation via LC-MS. Use actinometry to quantify photon flux. Quenchers like ascorbic acid identify radical-mediated pathways .
Data Contradiction and Validation
Q. How to address discrepancies between experimental and predicted NMR spectra?
- Methodological Answer :
- Solvent Effects : Re-measure spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening .
- DFT Corrections : Apply solvent and relativistic corrections to computational models for better agreement .
Q. What are the best practices for validating synthetic yields when literature reports vary?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
